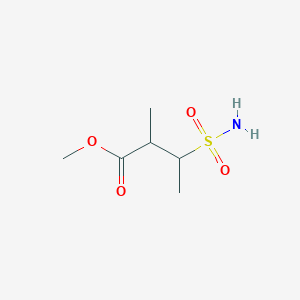

Methyl 2-methyl-3-sulfamoylbutanoate

Description

Its structure combines a methyl ester group at the terminal position, a sulfamoyl moiety at the β-carbon, and a branched alkyl chain.

Propriétés

IUPAC Name |

methyl 2-methyl-3-sulfamoylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQASPHVASFOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-sulfamoylbutanoate typically involves the reaction of 2-methyl-3-sulfamoylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-methyl-3-sulfamoylbutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various sulfonamide derivatives.

Applications De Recherche Scientifique

Methyl 2-methyl-3-sulfamoylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.

Mécanisme D'action

The mechanism of action of Methyl 2-methyl-3-sulfamoylbutanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence highlights methyl esters and sulfonamide derivatives with structural or functional similarities. Below is a comparative analysis based on synthesis methods, physicochemical properties, and applications.

Structural Analogues from Resin Methyl Esters ()

Several methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) were isolated from Austrocedrus chilensis resin. While these lack the sulfamoyl group, they share the methyl ester functionality and branched alkyl backbone. Key differences include:

- Polarity: The sulfamoyl group in Methyl 2-methyl-3-sulfamoylbutanoate increases polarity compared to non-polar diterpenoid esters.

- Synthetic Complexity: Diterpenoid esters are naturally derived, whereas sulfamoyl esters require targeted synthesis (e.g., via sulfonylation or amidation steps).

Physicochemical Properties of Methyl Esters ()

and provide general data on methyl esters, including boiling points, solubility, and chromatographic retention times. For example:

- Methyl salicylate (): Boiling point ~222°C, logP ~2.3.

- Methyl 2-hydroxy-3-methylbutanoate (): Likely lower logP than sulfamoyl derivatives due to hydroxyl instead of sulfamoyl.

This compound is expected to exhibit:

- Higher water solubility compared to non-polar methyl esters (e.g., diterpenoid esters).

- Longer HPLC retention times than simple esters (e.g., methyl salicylate) due to increased polarity .

Sulfonamide-Containing Compounds ()

and describe sulfonamide and amino ester derivatives, though none directly match the target compound:

- Methyl 2-benzoylamino-3-oxobutanoate (): Synthesized via condensation reactions, highlighting the reactivity of β-keto esters.

- Phosphonamidate esters (): Contain P=O and amino groups, differing in backbone structure.

Activité Biologique

Methyl 2-methyl-3-sulfamoylbutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a sulfamoyl functional group attached to a butanoate backbone. The synthesis typically involves the reaction of methyl 2-methyl-3-bromobutanoate with a sulfamoyl chloride in the presence of a base, yielding the desired sulfamoyl derivative.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives from the sulfamoyl class have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below clinically relevant thresholds, suggesting their potential as antibacterial agents .

Anticancer Activity

This compound and its derivatives have been studied for their cytotoxic effects against cancer cell lines. The compound shows promise as an anticancer agent, particularly through mechanisms that inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. The cytotoxicity is often measured using IC50 values, with lower values indicating higher potency. For example, certain derivatives have shown IC50 values less than 0.125 µg/cm³ against HeLa cells, a common cervical cancer cell line .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfamoyl derivatives revealed that this compound exhibited significant antibacterial activity compared to standard antibiotics like ampicillin. The study documented an IC50 value significantly lower than that of ampicillin against Pseudomonas aeruginosa, highlighting its potential as a novel antibacterial agent .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on HeLa cells demonstrated that this compound could induce apoptosis at concentrations as low as 0.068 µg/cm³. This finding indicates that the compound may disrupt cellular processes essential for cancer cell survival, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Thymidylate Synthase : By inhibiting TS, the compound disrupts DNA synthesis in proliferating cells.

- Cell Cycle Arrest : Studies suggest that it may induce G1 phase arrest in cancer cells, preventing further cell division.

- Induction of Apoptosis : Evidence shows that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.